Bienvenue dans la boutique en ligne BenchChem!

Carboxy Pioglitazone (M-V)

Pharmacology Metabolism Pioglitazone

Carboxy Pioglitazone (M-V), also designated Pioglitazone Metabolite M5 (CAS 146062-48-8), is a thiazolidinedione-derivative metabolite of the antidiabetic drug pioglitazone, formed via oxidation of the ethyl side chain to a carboxylic acid. It is classified as a polar, pharmacologically inactive metabolite, in contrast to the active circulating metabolites M-III (keto) and M-IV (hydroxy).

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
CAS No. 146062-48-8
Cat. No. B126862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy Pioglitazone (M-V)
CAS146062-48-8
Synonyms6-[2-[4-[(2,4-Dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-3-pyridineacetic Acid;  5-[[4-[2-[5-(1-Carboxymethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione;  Pioglitazone Metabolite M5; 
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O
InChIInChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25)
InChIKeyOIQJTMMAMWFMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboxy Pioglitazone (M-V) CAS 146062-48-8: A Pioglitazone Metabolite Reference Standard for Analytical and Metabolic Research


Carboxy Pioglitazone (M-V), also designated Pioglitazone Metabolite M5 (CAS 146062-48-8), is a thiazolidinedione-derivative metabolite of the antidiabetic drug pioglitazone, formed via oxidation of the ethyl side chain to a carboxylic acid [1]. It is classified as a polar, pharmacologically inactive metabolite, in contrast to the active circulating metabolites M-III (keto) and M-IV (hydroxy) [2]. Its primary scientific utility lies in its role as a certified reference standard for impurity profiling, analytical method validation, and pharmacokinetic/metabolism studies where differentiation between active and inactive metabolites is critical [3].

Why Carboxy Pioglitazone (M-V) Cannot Be Substituted by Other Pioglitazone Metabolites or the Parent Drug in Analytical Workflows


Substituting Carboxy Pioglitazone (M-V) with pioglitazone, M-III, or M-IV in analytical or metabolic studies introduces critical errors due to fundamental differences in pharmacological activity, chromatographic behavior, and physicochemical properties. M-V is confirmed as an inactive polar metabolite, whereas M-III and M-IV are the major active circulating metabolites responsible for the extended glucose-lowering effect of pioglitazone [1]. Their distinct chromatographic retention and detection characteristics lead to different limits of quantitation (LOQ) in validated HPLC methods [2]. Moreover, M-V undergoes unique Phase II conjugation with taurine, a pathway not shared by M-IV (which forms sulfate conjugates) or M-III [3]. These differences make M-V irreplaceable as a negative control, impurity marker, or system suitability standard in assays designed to resolve active from inactive species.

Carboxy Pioglitazone (M-V) Quantitative Differentiation Evidence: Head-to-Head Data vs. Pioglitazone Metabolites and Parent Drug


Pharmacological Activity Status: M-V is Inactive, Whereas M-III and M-IV are Active Metabolites

Carboxy Pioglitazone (M-V) is classified as an inactive metabolite of pioglitazone, in direct contrast to metabolites M-III (keto derivative) and M-IV (hydroxy derivative), which are the major circulating active metabolites responsible for the extended pharmacodynamic effect of the parent drug [1]. This binary activity classification is critical for selecting appropriate reference standards: M-V serves as a negative control, while M-III/M-IV serve as active comparators.

Pharmacology Metabolism Pioglitazone Metabolite Activity

Analytical Limit of Quantitation (LOQ) in Human Serum: M-V vs. M-1, M-2, and M-4 by HPLC-UV

A validated HPLC-UV method for simultaneous quantitation of pioglitazone and its metabolites in human serum demonstrates distinct LOQ values for each metabolite, enabling precise selection of the appropriate reference standard for assay calibration [1]. The LOQ for M-V (0.02 μg/ml) is 2-fold lower than M-2 and M-4, and 25-fold lower than M-1, indicating superior sensitivity for detection of the carboxylic acid metabolite under these chromatographic conditions.

Analytical Chemistry HPLC Limit of Quantitation Pioglitazone Metabolites

Solid-State Thermal Property Differentiation: Melting Point of M-V vs. Pioglitazone Hydrochloride

Carboxy Pioglitazone (M-V) exhibits a melting point of 146-148 °C, which is substantially lower than the melting point of pioglitazone hydrochloride (193-194 °C), the most common form of the parent drug [1]. This ~47 °C difference in melting point provides a straightforward and unambiguous identity verification parameter for distinguishing M-V from the parent drug during receipt, storage, and use.

Physicochemical Characterization Melting Point Reference Standard Pioglitazone

Regulatory Reference Standard Application: M-V is Specified for ANDA Impurity Profiling; Active Metabolites Are Not

Carboxy Pioglitazone (M-V) is commercially supplied as a reference standard specifically intended for Abbreviated New Drug Application (ANDA) analytical method validation and quality control during commercial pioglitazone production [1]. This regulatory application is unique to M-V as an identified impurity/metabolite marker; active metabolites M-III and M-IV, while also available as reference materials, are primarily used for pharmacokinetic quantification rather than impurity profiling.

Regulatory Science ANDA Reference Standard Impurity Profiling Pioglitazone

Carboxy Pioglitazone (M-V) Optimal Application Scenarios for Scientific and Industrial Procurement


Negative Control in Pharmacokinetic/Toxicokinetic (PK/TK) Studies of Pioglitazone Metabolism

In PK/TK studies conducted in accordance with ICH M3 and S3A guidelines, M-V serves as the definitive negative control metabolite. Because M-V is pharmacologically inactive, its plasma or urine concentration-time profile reflects only metabolic clearance without confounding pharmacodynamic effects. This contrasts with M-III and M-IV, whose concentrations directly influence glucose-lowering endpoints. Procurement of high-purity M-V reference standard (>95% HPLC) enables accurate quantification of the inactive metabolic fraction and calculation of metabolic switching ratios [1].

Impurity Profiling and Method Validation for Pioglitazone ANDA Submissions

Regulatory guidance (ICH Q3A/Q3B, FDA Guidance for Industry on ANDAs) requires identification and quantification of all specified impurities in the drug substance and product. M-V is a known pioglitazone metabolite and potential impurity; its certified reference standard, with documented traceability to pharmacopeial standards (USP or EP), is essential for system suitability testing, linearity verification, and accuracy assessment in HPLC/LC-MS methods [2][3].

Phase II Conjugation Metabolism Studies: Taurine Conjugation Pathway Investigation

Unlike M-IV, which undergoes sulfate conjugation, M-V is uniquely conjugated with taurine in vivo [4]. Researchers investigating species-specific conjugation pathways or the role of taurine conjugation in drug disposition require M-V as the authentic metabolite standard to confirm conjugate identity by LC-MS/MS and to quantify the extent of taurine conjugation in hepatocyte or microsomal incubations.

Quality Control Release Testing of Pioglitazone API and Finished Dosage Forms

In GMP quality control laboratories, M-V reference standard is used for identity, purity, and assay testing of pioglitazone active pharmaceutical ingredient (API) and tablet formulations. The distinct melting point (146-148 °C) and chromatographic retention of M-V relative to pioglitazone (MP 193-194 °C) provide orthogonal identity confirmation, reducing the risk of misidentification during incoming material inspection .

Quote Request

Request a Quote for Carboxy Pioglitazone (M-V)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.